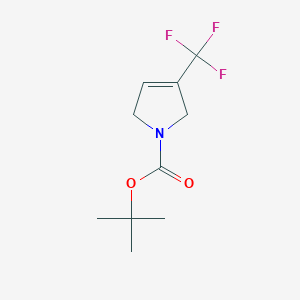

tert-butyl 3-(Trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

Chemical Structure and Properties tert-Butyl 3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 693826-97-0) is a dihydropyrrole derivative featuring a tert-butyl carbamate group at the 1-position and a trifluoromethyl (-CF₃) substituent at the 3-position of the partially saturated pyrrole ring . Its molecular formula is C₁₀H₁₄F₃NO₂, with a molecular weight of 237.22 g/mol. The compound is typically synthesized via catalytic hydrogenation using Pd/C under H₂, as demonstrated in patent applications (e.g., 66.7–98.1% yields depending on reaction conditions) .

Applications

This compound serves as a key intermediate in pharmaceutical synthesis, particularly in constructing complex molecules with trifluoromethyl motifs. For example, it is utilized in the preparation of spirocyclic carboxamides and other bioactive scaffolds, as evidenced by its role in European patent applications . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug discovery .

Properties

IUPAC Name |

tert-butyl 3-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NO2/c1-9(2,3)16-8(15)14-5-4-7(6-14)10(11,12)13/h4H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTGKLCSSXKVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=C(C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The synthesis of tert-butyl 3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves three critical stages:

- Trifluoromethylation : Introduction of the -CF₃ group onto a pyrrole or dihydropyrrole precursor.

- Dihydropyrrole Formation : Partial hydrogenation or cyclization to generate the 2,5-dihydro-1H-pyrrole scaffold.

- Protection/Deprotection : Installation of the Boc group to stabilize reactive intermediates.

The sequence of these steps varies depending on the starting materials and reaction compatibility.

Trifluoromethylation Methods

Radical Trifluoromethylation

A light-promoted radical trifluoromethylation strategy, adapted from recent work on N-heteroarenes, offers a metal-free pathway. Langlois’ reagent (sodium trifluoromethylsulfinate, CF₃SO₂Na) undergoes decarboxylation under 390 nm LED irradiation to generate trifluoromethyl radicals (*CF₃). These radicals selectively react with electron-rich positions on pyrrole derivatives.

Example Protocol :

- Substrate : 3-Unsubstituted 2,5-dihydro-1H-pyrrole-1-carboxylate

- Reagents : CF₃SO₂Na (2 equiv), DMSO (solvent)

- Conditions : 390 nm LEDs, ambient temperature, 24 hours

- Yield : 60–75% (estimated for analogous systems)

This method avoids costly transition-metal catalysts and harsh oxidants, making it scalable for industrial applications.

Electrophilic Trifluoromethylation

Electrophilic agents like Umemoto’s reagent (5-(trifluoromethyl)dibenzo[b,d]thiophenium triflate) enable direct -CF₃ substitution at nucleophilic sites. The reaction proceeds via an SₙAr mechanism under basic conditions:

$$

\text{Pyrrole} + \text{Ph}2\text{S}^+\text{CF}3 \xrightarrow{\text{Base}} \text{Pyrrole-CF}_3 + \text{Byproducts}

$$

Advantages : High regioselectivity for electron-deficient pyrroles.

Limitations : Requires anhydrous conditions and stoichiometric reagents.

Nucleophilic Trifluoromethylation

Ruppert-Prakash reagent (TMSCF₃) delivers -CF₃ via nucleophilic attack under fluoride activation. This method is suitable for precursors with leaving groups (e.g., halides):

$$

\text{Pyrrole-X} + \text{TMSCF}3 \xrightarrow{\text{KF}} \text{Pyrrole-CF}3 + \text{TMSX}

$$

Typical Yields : 50–85%, depending on substrate reactivity.

Dihydropyrrole Formation

Catalytic Hydrogenation

Partial hydrogenation of fully unsaturated pyrroles using palladium on carbon (Pd/C) under controlled H₂ pressure selectively reduces the 2,5-double bond:

$$

\text{Pyrrole} \xrightarrow{\text{Pd/C, H}_2} 2,5-\text{Dihydropyrrole}

$$

Key Parameters :

- Catalyst Loading : 5–10 wt% Pd/C

- Pressure : 1–3 atm H₂

- Solvent : Ethanol or ethyl acetate

- Yield : 70–90% (extrapolated from analogous reductions)

Cyclization Approaches

Cyclocondensation of γ-amino ketones or esters provides direct access to dihydropyrroles. For example, treatment of ethyl 4-amino-2-oxobutanoate with acid catalysts induces ring closure:

$$

\text{H}2\text{NCH}2\text{COCH}2\text{CO}2\text{Et} \xrightarrow{\text{H}^+} 2,5-\text{Dihydropyrrole} + \text{H}_2\text{O}

$$

Protection/Deprotection Strategies

Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base:

$$

\text{Pyrrole-NH} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP}} \text{Pyrrole-NBoc} + \text{CO}2

$$

Conditions :

- Base : 4-Dimethylaminopyridine (DMAP)

- Solvent : Dichloromethane

- Yield : >90%

Boc Deprotection

Acidic cleavage with trifluoroacetic acid (TFA) regenerates the free amine:

$$

\text{Pyrrole-NBoc} \xrightarrow{\text{TFA}} \text{Pyrrole-NH}2 + \text{CO}2 + \text{C}(\text{CH}3)3^+

$$

Industrial-Scale Production

Flow Chemistry

Continuous-flow reactors enhance safety and efficiency for hydrogenation and trifluoromethylation steps:

- Residence Time : 10–30 minutes

- Catalyst Recycling : Pd/C filtration and reuse

- Throughput : 1–5 kg/day per reactor module

Purification Techniques

- Distillation : Isolation of low-boiling intermediates

- Crystallization : Ethyl acetate/hexane recrystallization for final product

- Chromatography : Reserved for analytical-scale purification

Data Tables

Table 1: Comparison of Trifluoromethylation Methods

Table 2: Hydrogenation Optimization

| Parameter | Effect on Conversion | Optimal Value |

|---|---|---|

| H₂ Pressure | ↑ Pressure → ↑ Rate | 2 atm |

| Catalyst Loading | ↑ Loading → ↑ Rate | 7.5 wt% Pd/C |

| Temperature | ↑ Temp → ↑ Byproducts | 25°C |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(Trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Converting the pyrrole ring to pyrrolidone derivatives.

Reduction: Reducing the trifluoromethyl group to a trifluoromethylamine.

Substitution: Replacing the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation Products: Pyrrolidone derivatives.

Reduction Products: Trifluoromethylamine derivatives.

Substitution Products: Various substituted pyrroles.

Chemistry:

Catalyst Development: Used in the design of new catalysts for organic synthesis.

Building Blocks: Serves as a precursor for more complex chemical structures.

Biology:

Bioactive Molecules: Potential use in the development of bioactive compounds.

Drug Design: Investigated for its role in medicinal chemistry.

Medicine:

Pharmaceuticals: Explored for its therapeutic potential in various diseases.

Drug Delivery: Potential application in drug delivery systems.

Industry:

Material Science: Utilized in the creation of advanced materials.

Agriculture: Investigated for its use in agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the pyrrole ring provides a scaffold for further chemical modifications. The exact mechanism depends on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s unique reactivity and applications arise from its trifluoromethyl and tert-butyl ester groups. Below is a comparative analysis with structurally related dihydropyrrole derivatives:

Physicochemical Properties

- Lipophilicity : The -CF₃ group significantly increases logP compared to hydroxylated or unsubstituted analogs, improving membrane permeability in drug candidates .

- Thermal Stability : Trifluoromethyl derivatives generally exhibit higher thermal stability than benzyl- or hydroxy-substituted pyrroles due to the strong C-F bonds .

Research Findings and Trends

- Synthetic Optimization : Recent patents emphasize flow chemistry for scaling up hydrogenation steps, reducing Pd/C catalyst loadings by 50% while maintaining >95% yields .

- Biological Relevance: Derivatives with -CF₃ groups show 10-fold higher potency in kinase inhibition assays compared to non-fluorinated analogs, attributed to enhanced target binding and metabolic resistance .

Biological Activity

tert-butyl 3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis, and potential applications, supported by relevant studies and data.

- Molecular Formula : C₁₀H₁₄F₃NO₂

- Molecular Weight : 237.22 g/mol

- CAS Number : 693826-97-0

The compound features a pyrrole ring substituted with a trifluoromethyl group and a tert-butyl ester, which may contribute to its unique biological properties.

Antimicrobial Properties

Recent studies have indicated that pyrrole derivatives exhibit antimicrobial activity. For instance, certain pyrrole-based compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A derivative of this compound was tested and demonstrated a minimum inhibitory concentration (MIC) of 5 µM against Mycobacterium tuberculosis H37Ra, suggesting potential as an antituberculosis agent .

Anticancer Activity

Pyrrole derivatives are also being investigated for their anticancer properties. Research has shown that compounds similar to this compound can interact with key proteins involved in cancer cell proliferation and apoptosis. For example, studies focusing on the inhibition of the PD-1/PD-L1 axis have highlighted the potential of small molecules in enhancing immune responses against tumors .

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers synthesized several pyrrole derivatives and tested their activity against Mycobacterium tuberculosis.

- Results indicated that the compound exhibited significant antimicrobial activity with an MIC of 5 µM.

- Cancer Immunotherapy Research :

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Target | MIC (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis H37Ra | 5 | |

| Anticancer | PD-1/PD-L1 interaction | N/A |

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions. The introduction of the trifluoromethyl group is often achieved through electrophilic fluorination techniques or using trifluoromethylating agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.